3-(4-Heptyloxybenzoyl)-4-methylpyridine
Overview
Description
“3-(4-Heptyloxybenzoyl)-4-methylpyridine” is a compound that contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . It also has a heptyloxybenzoyl group attached to it. This group consists of a benzoyl (benzene ring attached to a carbonyl) group with a heptyloxy (seven-carbon chain attached through an ether linkage) substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-heptyloxybenzoyl chloride with 4-methylpyridine . The benzoyl chloride would act as an acylating agent, introducing the heptyloxybenzoyl group to the pyridine ring .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridine ring substituted at the 3-position with a heptyloxybenzoyl group and at the 4-position with a methyl group . The heptyloxybenzoyl group would provide a degree of flexibility to the molecule due to the seven-carbon alkyl chain .Chemical Reactions Analysis
As a pyridine derivative, this compound would be expected to undergo reactions typical of pyridines. These could include electrophilic and nucleophilic substitutions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridine ring would make it a base, while the heptyloxybenzoyl group would likely confer some degree of lipophilicity .Scientific Research Applications
1. Hydrogen Bonded Supramolecular Association
Research on molecular salts related to 4-methylpyridine, such as 2-amino-4-methylpyridinium salts with various benzoic acids, reveals insights into hydrogen-bonded supramolecular associations. These studies show how proton transfer to pyridine moieties forms organic salts with significant noncovalent interactions, contributing to the understanding of supramolecular chemistry and crystal packing in compounds related to 4-methylpyridine (Khalib et al., 2014).
2. Crystal Structure Analysis
Investigations into the crystal structures of organic acid-base salts involving 4-methylpyridine derivatives demonstrate the role of noncovalent interactions like hydrogen bonding in their crystallization. This research contributes to a deeper understanding of the crystalline properties of compounds structurally similar to 3-(4-Heptyloxybenzoyl)-4-methylpyridine (Thanigaimani et al., 2015).
3. Electrophoretic Separation Optimization
Studies on the electrophoretic separation of methylpyridines, including 4-methylpyridine, offer insights into the optimization of separation processes in analytical chemistry. This research is pertinent to the separation and analysis of related compounds, potentially including this compound (Wren, 1991).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-heptoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-6-7-14-23-18-10-8-17(9-11-18)20(22)19-15-21-13-12-16(19)2/h8-13,15H,3-7,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCYXPDIJXJUHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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